molecular formula C50H77NO4Si3 B582108 N-(4-Benzyloxy)benzyl Tri-O-(tert-butyldimethylsilyl) Ractopamine CAS No. 1797130-49-4

N-(4-Benzyloxy)benzyl Tri-O-(tert-butyldimethylsilyl) Ractopamine

Cat. No. B582108
M. Wt: 840.424
InChI Key: LMDPTTKBLFEMRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(4-Benzyloxy)benzyl Tri-O-(tert-butyldimethylsilyl) Ractopamine” is a chemical compound with the molecular formula C38H49NO4Si and a molecular weight of 611.89 . It’s available for purchase from several chemical suppliers .

properties

IUPAC Name

N-[2-[tert-butyl(dimethyl)silyl]oxy-2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]ethyl]-4-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-N-[(4-phenylmethoxyphenyl)methyl]butan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H77NO4Si3/c1-39(22-23-40-24-32-45(33-25-40)53-56(11,12)48(2,3)4)51(36-41-26-30-44(31-27-41)52-38-42-20-18-17-19-21-42)37-47(55-58(15,16)50(8,9)10)43-28-34-46(35-29-43)54-57(13,14)49(5,6)7/h17-21,24-35,39,47H,22-23,36-38H2,1-16H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMDPTTKBLFEMRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=C(C=C1)O[Si](C)(C)C(C)(C)C)N(CC2=CC=C(C=C2)OCC3=CC=CC=C3)CC(C4=CC=C(C=C4)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H77NO4Si3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

840.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Benzyloxy)benzyl Tri-O-(tert-butyldimethylsilyl) Ractopamine

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